molecular formula C21H24O2 B11545806 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

Cat. No.: B11545806
M. Wt: 308.4 g/mol
InChI Key: ALCHSTYQJNTZBA-UHFFFAOYSA-N
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Description

3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) is an organic compound with the molecular formula C21H24O2 and a molecular weight of 308.424 g/mol . This compound is known for its unique structure, which consists of two 2,4,6-trimethylbenzaldehyde units linked by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of the 2,4,6-trimethylbenzaldehyde react with formaldehyde to form the methylene bridge . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) can be compared with other similar compounds, such as:

The uniqueness of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) lies in its methylene bridge, which provides additional reactivity and potential for forming more complex structures .

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C21H24O2/c1-12-7-14(3)20(10-22)16(5)18(12)9-19-13(2)8-15(4)21(11-23)17(19)6/h7-8,10-11H,9H2,1-6H3

InChI Key

ALCHSTYQJNTZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C

Origin of Product

United States

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